4-[4-Amino-3-(trifluoromethyl)benzyl]-2-(trifluoromethyl)phenylamine
Description
4-[4-Amino-3-(trifluoromethyl)benzyl]-2-(trifluoromethyl)phenylamine is a bifunctional aromatic amine featuring two trifluoromethyl (-CF₃) groups and a benzyl-linked aromatic system. Its structure comprises a central benzene ring substituted with a trifluoromethyl group and an amine group, connected via a benzyl bridge to another benzene ring containing an amine and a second trifluoromethyl group.
Properties
Molecular Formula |
C15H12F6N2 |
|---|---|
Molecular Weight |
334.26 g/mol |
IUPAC Name |
4-[[4-amino-3-(trifluoromethyl)phenyl]methyl]-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H12F6N2/c16-14(17,18)10-6-8(1-3-12(10)22)5-9-2-4-13(23)11(7-9)15(19,20)21/h1-4,6-7H,5,22-23H2 |
InChI Key |
AWQGKLALEOCQAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)C(F)(F)F)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Amino-3-(trifluoromethyl)benzyl]-2-(trifluoromethyl)phenylamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-amino-3-(trifluoromethyl)benzyl chloride and 2-(trifluoromethyl)aniline.
Reaction Conditions: The reaction between these starting materials is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted in an organic solvent like dichloromethane or toluene.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[4-Amino-3-(trifluoromethyl)benzyl]-2-(trifluoromethyl)phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Substituted benzyl and phenylamine derivatives.
Scientific Research Applications
4-[4-Amino-3-(trifluoromethyl)benzyl]-2-(trifluoromethyl)phenylamine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and specialty chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of 4-[4-Amino-3-(trifluoromethyl)benzyl]-2-(trifluoromethyl)phenylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino groups can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Halogenated vs. Trifluoromethyl Analogues
- 2-Amino-4-bromo-5-(trifluoromethyl)phenylamine (CAS 157590-60-8): This compound shares the trifluoromethyl and amine substituents but replaces the benzyl-linked aromatic system with a bromine atom.
4-Chloro-3-(trifluoromethyl)benzylamine (CAS 62039-92-3) :
A simpler analogue lacking the second aromatic ring and amine group. The absence of the second -CF₃ and amine reduces its ability to participate in hydrogen bonding, which may limit its utility in drug design compared to the target compound .
| Compound | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| 4-[4-Amino-3-(trifluoromethyl)benzyl]-2-(trifluoromethyl)phenylamine | C₁₅H₁₂F₆N₂ | 358.27 | Dual -CF₃ groups, benzyl-linked aromatic amines |
| 2-Amino-4-bromo-5-(trifluoromethyl)phenylamine | C₇H₆BrF₃N₂ | 255.04 | Single -CF₃, bromine substituent, no benzyl bridge |
| 4-Chloro-3-(trifluoromethyl)benzylamine | C₈H₇ClF₃N | 209.6 | Chlorine substituent, single -CF₃, primary amine |
Functional Group Complexity: Carboxamide Derivatives
Compounds such as 7-(2,3-difluoro-4-(2-(methyl(oxetan-3-yl)amino)ethoxy)benzyl)-10-hydroxy-6-methyl-8-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide (EP 4374877 A2) exhibit advanced functionalization, including spirocyclic carboxamide cores and pyrimidine substituents. These features enhance target binding affinity but increase synthetic complexity compared to the target compound’s simpler amine-based structure .
Chirality and Isomerism
The Eli Lilly compound 3-amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide (EP 3612519 B1) exists as separable isomers due to its hydroxy-acetyl group. In contrast, the target compound lacks chiral centers, simplifying synthesis and purification processes .
Pharmacological Relevance
The target compound’s dual -CF₃ groups may enhance membrane permeability and metabolic stability compared to mono-CF₃ analogues .
Biological Activity
4-[4-Amino-3-(trifluoromethyl)benzyl]-2-(trifluoromethyl)phenylamine, a compound with significant structural features, is gaining attention in pharmacological research due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities, particularly focusing on its anti-inflammatory and anticancer properties.
- Molecular Formula : C14H12F6N2
- Molecular Weight : 300.25 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Benzylamine : Reaction of trifluoromethyl-substituted aromatic compounds with amines.
- Characterization Techniques : The compound is characterized using NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure.
Anti-inflammatory Activity
Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.
Table 1: Anti-inflammatory Activity Results
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|---|
| 4-Amino-3-(trifluoromethyl)benzylamine | 10 | 45 | 50 |
| Control (NAC) | 10 | 30 | 35 |
Anticancer Activity
The compound has also been evaluated for its anticancer effects against various cancer cell lines. Notably, it demonstrated significant cytotoxicity in breast cancer (MCF-7) and lung cancer (A549) cell lines.
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
| HeLa | 18.5 |
The proposed mechanism of action for the anticancer activity includes:
- Induction of Apoptosis : The compound activates caspase pathways leading to apoptosis in cancer cells.
- Inhibition of Cell Proliferation : It disrupts cell cycle progression at the G1 phase.
Case Studies
- In Vivo Study on Tumor Growth : A study conducted on mice models showed that administration of the compound significantly reduced tumor size compared to control groups.
- Renal Ischemia Model : In a renal ischemia/reperfusion model, the compound exhibited protective effects against tissue damage, suggesting potential applications in renal therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
